2-Cyclohexyl-4,4,6-trimethyl-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexyl-4,4,6-trimethyl-1,3-dioxane is an organic compound with a unique structure that includes a cyclohexyl group and a dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-4,4,6-trimethyl-1,3-dioxane typically involves the reaction of cyclohexanone with acetone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the dioxane ring. The reaction conditions often include the use of sulfuric acid or hydrochloric acid as the catalyst, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-4,4,6-trimethyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-Cyclohexyl-4,4,6-trimethyl-1,3-dioxane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications or its role as a precursor in drug synthesis.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-4,4,6-trimethyl-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
2,2,5-Trimethyl-1,3-dioxane-4,6-dione:
2-Butanone, 4-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-: This compound also contains a cyclohexyl group but has different functional groups and properties.
Uniqueness
2-Cyclohexyl-4,4,6-trimethyl-1,3-dioxane is unique due to its specific combination of a cyclohexyl group and a dioxane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
61920-28-3 |
---|---|
Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
2-cyclohexyl-4,4,6-trimethyl-1,3-dioxane |
InChI |
InChI=1S/C13H24O2/c1-10-9-13(2,3)15-12(14-10)11-7-5-4-6-8-11/h10-12H,4-9H2,1-3H3 |
InChI Key |
MRBZFPINQZIBSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(OC(O1)C2CCCCC2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.